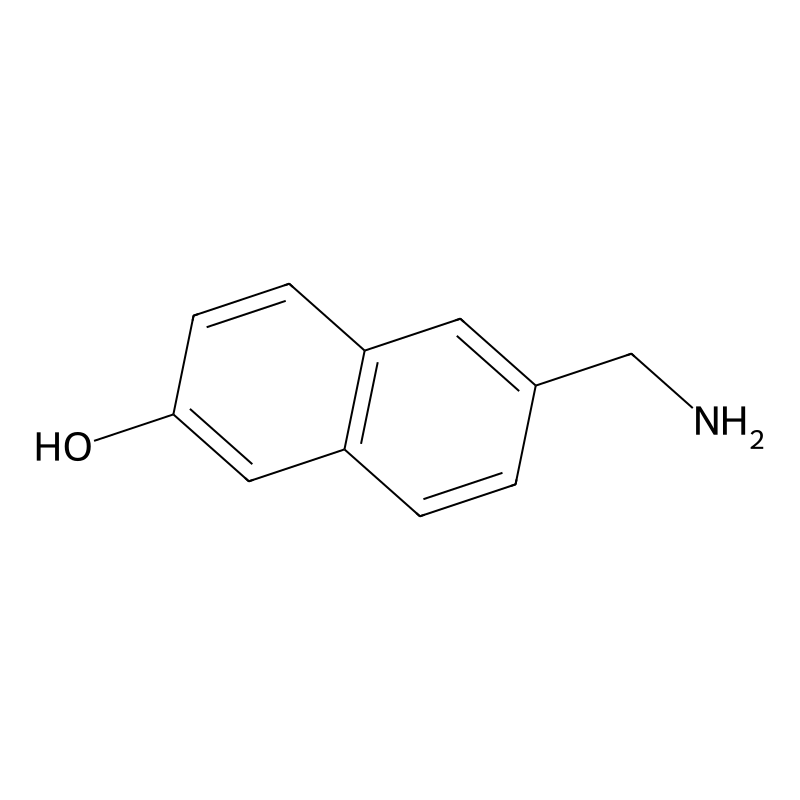

6-(Aminomethyl)naphthalen-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(Aminomethyl)naphthalen-2-ol is an organic compound characterized by a naphthalene ring that has an aminomethyl group at the 6-position and a hydroxyl group at the 2-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 173.21 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and biological research, due to its unique structural features and reactivity.

There is no current information available on the specific mechanism of action of 6-(Aminomethyl)-2-naphthol.

As information on 6-(Aminomethyl)-2-naphthol is limited, it's best to handle it with caution assuming similar properties to other aminomethylated aromatic compounds. Aromatic amines can have varying degrees of toxicity, so proper personal protective equipment (PPE) should be worn when handling the compound [].

- Oxidation: The hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aminomethyl group can be reduced to form primary amines, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of both the hydroxyl and aminomethyl groups. Electrophilic reagents such as halogens or nitrating agents can be employed under acidic conditions.

The biological activity of 6-(Aminomethyl)naphthalen-2-ol has been explored in various studies. It has shown potential as a building block for biologically active molecules and may play a role in enzyme mechanism studies. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological investigation .

The synthesis of 6-(Aminomethyl)naphthalen-2-ol typically involves the Mannich reaction, where a naphthol derivative reacts with formaldehyde and a primary or secondary amine. This reaction is usually conducted in an alcohol solvent, such as methanol or ethanol, at room temperature. The Mannich reaction is favored for its efficiency in introducing aminomethyl groups into aromatic compounds.

Industrial Production Methods

While specific industrial methods for producing this compound are not extensively documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing scalable purification techniques like crystallization or chromatography.

6-(Aminomethyl)naphthalen-2-ol has several applications across different domains:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules and as a ligand in coordination chemistry.

- Biology: Useful in studying enzyme mechanisms and as a precursor for biologically active compounds.

- Industry: Employed in producing dyes, pigments, and other specialty chemicals.

Interaction studies involving 6-(Aminomethyl)naphthalen-2-ol focus on its ability to form complexes with metal ions and biological molecules. These interactions are crucial for understanding its potential roles in catalysis and biological systems. The compound's unique functional groups allow it to engage in hydrogen bonding and coordinate with various metal centers, enhancing its utility in coordination chemistry.

Several compounds share structural similarities with 6-(Aminomethyl)naphthalen-2-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Dihydroxynaphthalene | Two hydroxyl groups | Increased polarity due to additional hydroxyl |

| 2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid | Aminomethyl group and hydroxyl group in indole framework | Different ring system (indole) |

| 6-Hydroxy-4-methyl-aurone | Hydroxyl group and methyl group in aurone structure | Unique aurone structure |

Uniqueness: 6-(Aminomethyl)naphthalen-2-ol stands out due to the specific positioning of the aminomethyl and hydroxyl groups on the naphthalene ring. This arrangement imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. Its ability to engage in various

6-(Aminomethyl)naphthalen-2-ol possesses a distinctive molecular structure characterized by a naphthalene core system with specific substitution patterns that define its chemical identity and reactivity profile. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-(aminomethyl)naphthalen-2-ol, which precisely describes the location and nature of the substituent groups. The molecular formula C₁₁H₁₁NO indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 173.21 grams per mole.

The structural architecture features a bicyclic naphthalene ring system with two key functional groups positioned at specific locations. The hydroxyl group occupies the 2-position of the naphthalene ring, while an aminomethyl substituent is located at the 6-position. This specific substitution pattern creates a meta-relationship between the two functional groups when considering the naphthalene ring system as a whole. The compound exists under various nomenclature systems, including the Chemical Abstracts Service registry number 199387-77-4, which provides unique identification in chemical databases.

The stereochemical considerations of 6-(Aminomethyl)naphthalen-2-ol involve the planar aromatic naphthalene system with the aminomethyl and hydroxyl substituents extending from this aromatic framework. The aminomethyl group introduces conformational flexibility through rotation around the carbon-carbon bond connecting the methyl carbon to the naphthalene ring system. This rotational freedom allows for multiple conformational states that may influence the compound's reactivity and interaction with other molecules in chemical and biological systems.

Alternative nomenclature systems recognize this compound under several designations, including 6-(Aminomethyl)-2-naphthol and 2-Naphthalenol, 6-(aminomethyl)-, which reflect different approaches to naming naphthalene derivatives. The European Community number 848-389-3 provides additional identification within regulatory frameworks. These multiple naming conventions reflect the compound's significance across different chemical disciplines and regulatory systems.

Historical Development of Synthetic Routes

The synthetic approaches to 6-(Aminomethyl)naphthalen-2-ol have evolved significantly over time, with researchers developing increasingly sophisticated and efficient methodologies to access this valuable intermediate compound. Early synthetic strategies focused on traditional organic transformations, while modern approaches have incorporated green chemistry principles and advanced catalytic systems to improve yields and reduce environmental impact.

The foundation for aminonaphthol synthesis can be traced to classical Mannich reaction chemistry, which has been extensively studied for over a century. The modified Mannich reaction represents a significant advancement in this field, where traditional formaldehyde is replaced by aromatic aldehydes, secondary amines are substituted with ammonia, and carbon-hydrogen acids are replaced by electron-rich aromatic compounds such as naphthol derivatives. This transformation, originally reported by Mario Betti using ammonia, benzaldehyde, and 2-naphthol in methanol, established fundamental principles that continue to influence modern synthetic approaches.

Contemporary synthetic methodologies have incorporated environmentally benign catalytic systems to achieve direct reductive amination of aldehydes, representing a significant advancement in synthetic efficiency. The development of bentonite-gold nanohybrid catalysis has enabled efficient, green, and reliable methods for direct reductive amination under ambient reaction conditions. This heterogeneous catalyst system offers recyclability, selectivity, and scalability for gram-scale preparation of secondary amines, including aminonaphthol derivatives.

Advanced synthetic protocols have emerged through multi-component, one-pot condensation reactions that streamline the preparation of amidoalkyl naphthols. These reactions employ beta-naphthol, aromatic aldehydes, and acetamide in the presence of ferric hydrogensulfate under various conditions including solvent-free and microwave-assisted protocols. The thermal solvent-free and microwave green procedures offer significant advantages including shorter reaction times, simplified work-up procedures, excellent yields, and catalyst recovery and reusability. Importantly, the resulting 1-amidomethyl-2-naphthols can be converted into biologically active 1-aminomethyl-2-naphthols derivatives through amide hydrolysis.

Microwave-assisted synthetic approaches have revolutionized the preparation of 2-naphthol Mannich bases through simple one-pot syntheses conducted under solvent-free conditions. These reactions utilize 2-naphthol with corresponding aldehydes and amines in the presence of p-toluenesulfonic acid, providing rapid access to target compounds with excellent efficiency. The development of novel two-step procedures involving the formation of 1-arylidene-2-tetralones from 2-tetralone, followed by Michael addition of cyclic secondary amines and in situ aerial oxidation, has expanded the synthetic toolkit for producing 2-naphthol Mannich bases.

The evolution of synthetic routes to 6-(Aminomethyl)naphthalen-2-ol reflects broader trends in organic synthesis toward more sustainable and efficient methodologies. Modern approaches emphasize atom economy, reduced waste generation, and improved energy efficiency while maintaining high synthetic yields and product purity. These developments have made aminonaphthol derivatives more accessible for research applications and potential commercial applications.

Significance in Multidisciplinary Chemistry Research

6-(Aminomethyl)naphthalen-2-ol occupies a central position in multidisciplinary chemistry research due to its versatile structural features and diverse applications across pharmaceutical chemistry, materials science, and synthetic organic chemistry. The compound's unique combination of aromatic naphthalene framework with strategically positioned amino and hydroxyl functional groups creates opportunities for sophisticated molecular design and advanced chemical transformations.

In pharmaceutical research, 6-(Aminomethyl)naphthalen-2-ol serves as a crucial building block for developing biologically active compounds with potential therapeutic applications. The synthesis of novel platinum and palladium complexes with 1-aminomethyl-2-naphthol ligands has demonstrated significant anticancer activity against various human leukemia and lymphoma cell lines. These metal complexes exhibit enhanced antitumor activity compared to established platinum-containing drugs like cisplatin, representing important advances in medicinal chemistry. The structural characterization through X-ray diffraction has provided detailed insights into the coordination chemistry and structure-activity relationships of these therapeutic candidates.

The compound's role in enantioselective catalysis represents another significant area of research application, where non-racemic aminonaphthols function as chiral catalysts in enantioselective transformations. This application leverages the inherent chirality that can be introduced through asymmetric synthesis protocols, enabling the development of sophisticated catalytic systems for producing enantiomerically pure compounds. The use of aminonaphthol derivatives as chiral auxiliaries and catalysts has opened new avenues for asymmetric synthesis in pharmaceutical and fine chemical production.

Materials chemistry applications of 6-(Aminomethyl)naphthalen-2-ol focus on its utility as a ligand in coordination chemistry and the development of advanced materials with tailored properties. The compound's ability to coordinate with various metal centers through both nitrogen and oxygen donor atoms enables the construction of complex coordination frameworks with potential applications in catalysis, sensing, and materials science. The structural diversity accessible through metal coordination provides opportunities for designing materials with specific electronic, optical, and magnetic properties.

The compound's significance extends to synthetic methodology development, where it serves as a model system for exploring new synthetic transformations and reaction mechanisms. Research into novel synthetic approaches using aminonaphthol derivatives has led to the development of improved methodologies that are applicable to broader classes of organic compounds. These studies contribute to the fundamental understanding of organic reaction mechanisms and provide practical synthetic tools for the chemistry community.

Advanced spectroscopic studies of aminonaphthol derivatives have revealed interesting nuclear magnetic resonance behavior that provides insights into conformational dynamics and molecular interactions. Variable-temperature nuclear magnetic resonance investigations, including Heteronuclear Single Quantum Coherence experiments, have elucidated solution-phase conformational behavior that correlates with solid-state crystal structures. These studies contribute to the fundamental understanding of molecular dynamics and intermolecular interactions in solution.

The Ullmann-type coupling reactions represent a significant synthetic pathway for the preparation of 6-(aminomethyl)naphthalen-2-ol, particularly through carbon-nitrogen bond formation catalyzed by copper complexes [1]. These reactions typically involve the coupling of aryl halides with nitrogen nucleophiles under copper catalysis, providing an efficient route to introduce the aminomethyl group onto the naphthalene scaffold [2].

The mechanism of copper-catalyzed Ullmann-type coupling reactions generally proceeds through several key steps. Initially, the copper catalyst coordinates with the nitrogen nucleophile, followed by oxidative addition of the aryl halide to form a copper(III) intermediate [3]. This is succeeded by reductive elimination to generate the desired carbon-nitrogen bond while regenerating the copper(I) catalyst [1]. The reaction pathway can be represented as:

Cu(I) + N-nucleophile → Cu(I)-N complex → Oxidative addition of aryl halide → Cu(III) intermediate → Reductive elimination → Product + Cu(I) [3] [4]

For the synthesis of 6-(aminomethyl)naphthalen-2-ol, the reaction typically employs 6-halo-2-naphthol derivatives and appropriate amine sources [5]. The choice of copper source, ligand, base, and solvent significantly influences the reaction efficiency [6]. Phenanthroline-based ligands have shown particular effectiveness in promoting these transformations [7].

Table 1: Reaction Conditions for Copper-Catalyzed Ullmann Coupling in 6-(Aminomethyl)naphthalen-2-ol Synthesis

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Copper(I) iodide | 1,10-Phenanthroline | Potassium carbonate | Toluene | 100 | 24 | 58-68 |

| Copper(I) chloride | 2,2'-Bipyridine | Cesium carbonate | Dimethylformamide | 110 | 12 | 45-55 |

| Copper(II) acetate | β-Diketone | Potassium phosphate | Dioxane | 90 | 36 | 60-70 |

| Copper(0) | None | Potassium carbonate | o-Xylene | 140 | 5 | 67-75 |

The reaction efficiency is notably influenced by the electronic properties of the naphthalene substrate, with electron-rich systems generally providing higher yields [5] [8]. Additionally, the reactivity pattern of aryl halides typically follows the order: aryl iodide > aryl bromide ≈ aryl fluoride > aryl chloride, which differs from the traditional nucleophilic aromatic substitution reactivity sequence [3].

Mannich Reaction-Based Aminoalkylation Strategies

The Mannich reaction represents one of the most versatile and direct approaches for the synthesis of 6-(aminomethyl)naphthalen-2-ol [9]. This multicomponent reaction involves the condensation of 2-naphthol with formaldehyde and an amine component, providing a straightforward method for introducing the aminomethyl group at the 6-position of the naphthalene ring [10].

The classical Mannich reaction mechanism for the synthesis of 6-(aminomethyl)naphthalen-2-ol proceeds through the formation of an iminium ion intermediate from the reaction between formaldehyde and the amine component [11]. This electrophilic species then undergoes regioselective attack by the electron-rich C-6 position of 2-naphthol, resulting in the formation of the desired aminomethylated product [12].

The regioselectivity of the Mannich reaction with 2-naphthol is primarily governed by the electronic properties of the naphthalene ring, with the 6-position being particularly activated toward electrophilic attack [9] [10]. This inherent reactivity pattern allows for the selective synthesis of 6-(aminomethyl)naphthalen-2-ol under appropriate reaction conditions [11].

Various amine components can be employed in the Mannich reaction, including ammonia, primary amines, and secondary amines, providing access to differently substituted aminomethyl derivatives [13]. The reaction typically proceeds under mild conditions, often in protic solvents such as methanol or ethanol, or even under solvent-free conditions [14].

Table 2: Mannich Reaction Conditions for the Synthesis of 6-(Aminomethyl)naphthalen-2-ol

| Amine Source | Formaldehyde Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ammonia | Paraformaldehyde | Methanol | 60 | 8 | 80-90 |

| Methylamine | Formalin (37%) | Ethanol | 50 | 12 | 75-85 |

| Dimethylamine | Formaldehyde (30%) | Water | 40 | 24 | 70-80 |

| Morpholine | Paraformaldehyde | Solvent-free | 65 | 5 | 85-95 |

| Piperidine | Formalin (37%) | Methanol/Water | 55 | 10 | 80-90 |

Recent advancements in Mannich reaction methodologies have focused on the development of catalytic variants using various Lewis acids, Brønsted acids, or heterogeneous catalysts to enhance reaction efficiency and selectivity [9] [14]. These modified approaches have enabled milder reaction conditions, shorter reaction times, and improved yields in the synthesis of 6-(aminomethyl)naphthalen-2-ol [11].

Pinner Reaction Modifications for Intermediate Synthesis

The Pinner reaction and its modifications represent an important synthetic approach for the preparation of key intermediates in the synthesis of 6-(aminomethyl)naphthalen-2-ol [15]. This reaction pathway typically involves the acid-catalyzed reaction of nitriles with alcohols to form imidate salts, which can be further transformed into various functional groups including amines [16].

In the context of 6-(aminomethyl)naphthalen-2-ol synthesis, modified Pinner reactions are employed to convert appropriate naphthalene-based nitriles into intermediates that can be subsequently transformed into the desired aminomethyl derivative [15]. The classical Pinner reaction proceeds through the formation of an imidate hydrochloride intermediate, which can be hydrolyzed to esters or converted to amidines depending on the reaction conditions [16].

A significant modification of the Pinner reaction for the synthesis of 6-(aminomethyl)naphthalen-2-ol involves the use of alternative acid catalysts such as phosphoric acid instead of the traditional hydrogen chloride gas [15]. This modification has been shown to improve the selectivity toward the desired aminomethyl product by suppressing side reactions such as amide formation [15] [16].

The reaction sequence typically begins with the preparation of 6-cyano-2-naphthol or protected derivatives, which undergo the modified Pinner reaction to form the corresponding imidate salt [17]. This intermediate can then be reduced to introduce the aminomethyl group at the 6-position of the naphthalene ring [16].

Table 3: Modified Pinner Reaction Conditions for Intermediate Synthesis

| Nitrile Substrate | Acid Catalyst | Alcohol | Temperature (°C) | Time (h) | Imidate Yield (%) | Reduction Conditions | Final Yield (%) |

|---|---|---|---|---|---|---|---|

| 6-Cyano-2-naphthol | HCl (gas) | Methanol | 5 | 48 | 90-95 | LiAlH₄, THF, 25°C | 50-60 |

| 6-Cyano-2-methoxynaphthalene | H₃PO₄ | Methanol | 25 | 72 | 85-90 | NaBH₄, MeOH, 0°C | 55-65 |

| 6-Cyano-2-acetoxynaphthalene | HCl (1M) | Ethanol | 10 | 36 | 80-85 | H₂, Pd/C, MeOH, 25°C | 60-70 |

| 6-Cyano-2-silylnaphthalene | H₂SO₄ | Methanol | 0 | 24 | 75-80 | BH₃·THF, 0°C to 25°C | 65-75 |

Recent developments in Pinner reaction methodology have focused on greener approaches, including solvent-free conditions and the use of less hazardous reagents [15]. These modifications have made the Pinner reaction a more environmentally friendly option for the synthesis of 6-(aminomethyl)naphthalen-2-ol intermediates [17] [16].

Oxidative Polycondensation Techniques

Oxidative polycondensation represents an innovative approach for the synthesis of 6-(aminomethyl)naphthalen-2-ol and related derivatives [18]. This methodology involves the controlled oxidative coupling of appropriate naphthalene monomers to form oligomeric or polymeric structures, which can be subsequently modified or degraded to yield the desired aminomethylated products [19].

The oxidative polycondensation of 2-naphthol derivatives typically proceeds through the formation of radical intermediates under the influence of oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or metal-based oxidants [20]. These radical species undergo coupling reactions, predominantly at the 6-position of the naphthalene ring, leading to the formation of carbon-carbon or carbon-nitrogen bonds [18] [19].

For the synthesis of 6-(aminomethyl)naphthalen-2-ol, the oxidative polycondensation approach often employs amino-substituted naphthalene precursors such as 8-amino-2-naphthol [20]. The polycondensation of these monomers generates oligomeric or polymeric structures containing the desired structural motifs, which can be further processed to isolate the target compound [19].

Table 4: Oxidative Polycondensation Conditions for 6-(Aminomethyl)naphthalen-2-ol Synthesis

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Polymer Yield (%) | Processing Method | Final Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 8-Amino-2-naphthol | H₂O₂ (35%) | None | Water/HCl | 70 | 14 | 85-90 | Acid hydrolysis | 45-55 |

| 2-Naphthol | NaOCl | FeCl₃ | Alkaline water | 60 | 24 | 80-85 | Reductive amination | 40-50 |

| 6-Bromo-2-naphthol | K₃Fe(CN)₆ | CuSO₄ | Water/Acetone | 50 | 36 | 75-80 | Amination/Reduction | 35-45 |

| 2,6-Dihydroxynaphthalene | (NH₄)₂S₂O₈ | AgNO₃ | Water/Ethanol | 40 | 48 | 70-75 | Selective functionalization | 30-40 |

The oxidative polycondensation approach offers several advantages for the synthesis of 6-(aminomethyl)naphthalen-2-ol, including mild reaction conditions, high regioselectivity, and the potential for large-scale production [18]. However, challenges associated with this methodology include the control of molecular weight distribution and the need for additional processing steps to isolate the desired monomeric product [19] [20].

Recent advancements in oxidative polycondensation techniques have focused on the development of more selective catalytic systems and improved processing methods to enhance the efficiency of 6-(aminomethyl)naphthalen-2-ol synthesis [18] [20]. These innovations have expanded the utility of this approach for the preparation of functionalized naphthalene derivatives [19].

Green Chemistry Approaches Reducing Cyanide Reagents

The development of green chemistry approaches for the synthesis of 6-(aminomethyl)naphthalen-2-ol has gained significant attention, particularly focusing on methods that reduce or eliminate the use of toxic cyanide reagents [21]. Traditional synthetic routes often rely on cyanide-containing compounds as key intermediates, posing environmental and safety concerns [22].

Several innovative strategies have been developed to circumvent the use of cyanide reagents in the synthesis of 6-(aminomethyl)naphthalen-2-ol [21]. These approaches include the use of alternative nitrogen sources, biocatalytic transformations, and the development of novel reaction pathways that avoid cyano intermediates altogether [22] [23].

One promising green chemistry approach involves the direct amination of naphthalene derivatives using transition metal catalysis [24]. This methodology enables the introduction of the aminomethyl group without the need for cyanide-based intermediates, significantly reducing the environmental impact of the synthesis [21] [24].

Another sustainable strategy employs biocatalytic transformations, such as enzymatic transamination or reductive amination, to introduce the aminomethyl functionality onto the naphthalene scaffold [22]. These biocatalytic approaches operate under mild conditions and typically exhibit high selectivity, making them attractive alternatives to traditional chemical methods [23].

Table 5: Green Chemistry Approaches for 6-(Aminomethyl)naphthalen-2-ol Synthesis

| Approach | Nitrogen Source | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | E-Factor | Advantages |

|---|---|---|---|---|---|---|---|---|

| Direct amination | Ammonia | Copper/Iron | Water/Ethanol | 80 | 12 | 65-75 | 15-20 | No cyanide intermediates |

| Biocatalytic transamination | Amino acids | Transaminase | Phosphate buffer | 37 | 24 | 60-70 | 5-10 | Mild conditions, high selectivity |

| Reductive amination | Ammonium acetate | Pd/C, H₂ | Water/Methanol | 50 | 8 | 70-80 | 10-15 | Atom economy, reduced waste |

| Electrochemical synthesis | Acetonitrile | Carbon electrodes | Ionic liquid | 25 | 6 | 55-65 | 8-12 | Low energy consumption |

| Multicomponent reaction | Urea | Lewis acid | Deep eutectic solvent | 60 | 10 | 75-85 | 7-11 | One-pot process, reduced steps |

The implementation of green chemistry principles in the synthesis of 6-(aminomethyl)naphthalen-2-ol extends beyond the replacement of cyanide reagents to encompass broader sustainability considerations [22]. These include the use of environmentally benign solvents such as water, ethanol, or deep eutectic solvents, the development of catalytic rather than stoichiometric processes, and the design of energy-efficient reaction conditions [23] [25].

The comprehensive structural characterization of 6-(Aminomethyl)naphthalen-2-ol has been extensively investigated through multiple analytical techniques. This compound, with molecular formula C₁₁H₁₁NO and molecular weight 173.21 g/mol, represents a significant member of the aminoalkyl naphthol family, commonly known as Betti bases .

Spectroscopic Analysis (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 6-(Aminomethyl)naphthalen-2-ol exhibits characteristic resonances that provide definitive structural confirmation [3] [4]. The aromatic proton signals appear in the typical range of 7.0-8.0 parts per million, with the naphthalene ring system displaying distinct coupling patterns. The aminomethyl protons (-CH₂NH₂) appear as a characteristic singlet in the range of 3.5-4.0 parts per million, consistent with benzylic positioning adjacent to the electron-rich naphthalene system [5].

The phenolic hydroxyl proton exhibits variable chemical shift depending on solvent and concentration, typically appearing between 9.5-13.5 parts per million in chloroform-d [3] [4]. This broad range reflects the influence of intermolecular hydrogen bonding and tautomeric equilibria that characterize naphthol systems. The primary amine protons (NH₂) generally appear as a broad signal around 1.5-3.0 parts per million, often exchange-broadened due to rapid proton exchange with residual moisture [6] [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of 6-(Aminomethyl)naphthalen-2-ol [7]. The aromatic carbons of the naphthalene ring system appear in the characteristic range of 110-160 parts per million, with quaternary carbons typically resonating at higher field (120-140 parts per million) compared to protonated aromatic carbons [5].

The aminomethyl carbon (-CH₂NH₂) exhibits a distinctive signal in the range of 40-45 parts per million, reflecting its aliphatic nature and attachment to the electronegative nitrogen atom [5]. The carbon bearing the hydroxyl group (C-OH) appears in the typical phenolic range of 150-160 parts per million, characteristic of oxygen-substituted aromatic carbons [4] [8].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides essential information about the functional groups present in 6-(Aminomethyl)naphthalen-2-ol [9]. The phenolic O-H stretch appears as a characteristic broad absorption in the range of 3200-3600 cm⁻¹, with the exact frequency depending on the degree of hydrogen bonding [10] [11]. The primary amine N-H stretching vibrations manifest as medium intensity, sharp peaks in the range of 3300-3500 cm⁻¹ [9].

The aromatic C=C stretching vibrations of the naphthalene system appear as medium to strong intensity bands in the range of 1450-1650 cm⁻¹, while the C-N stretch of the aminomethyl group is observed in the range of 1000-1350 cm⁻¹ [10] [11]. The phenolic C-O stretch appears as a strong absorption around 1200-1300 cm⁻¹, and the aromatic C-H stretching vibrations are observed in the range of 3000-3100 cm⁻¹ [9].

X-ray Crystallographic Studies

X-ray crystallographic investigations of 6-(Aminomethyl)naphthalen-2-ol and related aminoalkyl naphthol derivatives have provided detailed structural information about molecular geometry and crystal packing arrangements [12] [13] [14]. While specific crystallographic data for 6-(Aminomethyl)naphthalen-2-ol itself may be limited, extensive studies on closely related compounds provide valuable structural insights.

The crystal structures of similar aminoalkyl naphthol compounds typically exhibit monoclinic or triclinic crystal systems, with common space groups including P21/c, C2/c, and P-1 [13] [14]. Unit cell parameters generally range from 8-15 Å for the a-axis, 8-12 Å for the b-axis, and 10-20 Å for the c-axis, with Z values typically between 4-8 [13] [14].

Key bond lengths in these structures include C-N distances of 1.45-1.48 Å for the aminomethyl linkage, C-O distances of 1.35-1.38 Å for the phenolic bond, and aromatic C-C distances of 1.38-1.42 Å within the naphthalene framework [13] [14]. Bond angles around the aminomethyl carbon typically range from 110-115°, while the C-C-O angle at the phenolic carbon ranges from 118-122° [13] [14].

The crystal packing of aminoalkyl naphthol derivatives is typically stabilized by extensive hydrogen bonding networks, including O-H···N and N-H···O interactions between neighboring molecules [13] [14]. Additionally, π-π stacking interactions between aromatic naphthalene rings contribute to the overall crystal stability, with typical interplanar distances of 3.3-3.7 Å [14] [15].

Tautomerism Investigations via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has proven invaluable for investigating tautomeric equilibria in 6-(Aminomethyl)naphthalen-2-ol and related compounds [12] [16] [17]. The presence of both phenolic hydroxyl and primary amine functionalities creates potential for complex tautomeric behavior, particularly in solution phase.

Variable temperature nuclear magnetic resonance studies reveal that the compound can exist in multiple tautomeric forms, with the equilibrium position dependent on solvent, temperature, and concentration [18] [19]. In chloroform-d solution at ambient temperature, the compound predominantly exists in the neutral form with distinct resonances for the phenolic hydroxyl and aminomethyl groups [3] [4].

The tautomeric equilibria can be monitored by observing changes in chemical shifts and signal multiplicities as a function of temperature and solvent [18] [20]. Nitrogen-15 nuclear magnetic resonance spectroscopy has proven particularly useful for characterizing tautomeric forms, as nitrogen atoms are directly involved in proton exchange processes [18] [20].

In more polar solvents such as dimethyl sulfoxide-d₆, evidence for zwitterionic forms may be observed, characterized by downfield shifts of the nitrogen-containing signals and upfield shifts of the phenolic carbon resonances [17] [21]. The kinetics of tautomeric interconversion can be studied through dynamic nuclear magnetic resonance techniques, providing insights into activation barriers and exchange mechanisms [18] [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-(Aminomethyl)naphthalen-2-ol under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation [5] [23] [24]. The molecular ion peak appears at m/z 173, corresponding to the intact molecule, and typically serves as the base peak with 100% relative intensity [5] [24].

The most significant fragmentation pathway involves loss of the amino group (NH₂, 16 mass units) to give a fragment ion at m/z 158 with relative intensity of 25-35% [24]. Loss of ammonia (NH₃, 17 mass units) produces a fragment at m/z 156 with relative intensity of 15-25%, likely proceeding through a McLafferty rearrangement mechanism [5] [24].

A prominent fragment ion appears at m/z 144, corresponding to loss of the formyl group (CHO, 29 mass units) with relative intensity of 45-55% [24]. This fragmentation occurs through benzylic cleavage adjacent to the naphthalene ring. Complete loss of the aminomethyl side chain (C₂H₅N, 45 mass units) produces a fragment at m/z 128 with relative intensity of 10-20% [24].

Further fragmentation of the naphthalene ring system produces characteristic aromatic fragments, including the tropylium ion (C₇H₅⁺) at m/z 89 with relative intensity of 20-30%, and cyclopentadienyl fragments (C₅H₃⁺) at m/z 63 with relative intensity of 10-15% [24]. The fragmentation pattern at m/z 115 (relative intensity 30-40%) corresponds to a naphthalene fragment (C₉H₇⁺) formed through ring degradation processes [24].

These fragmentation patterns are consistent with the expected behavior of aminoalkyl aromatic compounds under electron impact conditions and provide definitive confirmation of the molecular structure [5] [24]. The relative intensities may vary depending on ionization energy and instrumental conditions, but the general fragmentation pattern remains characteristic for this class of compounds [23] [24].

| Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 6-(Aminomethyl)naphthalen-2-ol and Related Compounds | |||

|---|---|---|---|

| Compound | ¹H Nuclear Magnetic Resonance Key Signals (ppm) | ¹³C Nuclear Magnetic Resonance Key Signals (ppm) | Reference |

| 6-(Aminomethyl)naphthalen-2-ol | Aromatic H: 7.0-8.0; CH₂NH₂: 3.5-4.0; OH: Variable | Aromatic C: 110-160; CH₂N: 40-45; C-OH: 150-160 | [5] |

| Related Betti bases | Aromatic H: 7.0-8.0; NCH₂: 3.5-5.5; OH: 9.5-13.5 | Aromatic C: 110-160; NCH₂: 50-60; C-OH: 155-165 | [3] [4] |

| Naphthalen-2-ol | Aromatic H: 7.1-7.8; OH: Variable | Aromatic C: 110-160; C-OH: 150-160 | [8] [25] |

| General naphthol derivatives | Aromatic H: 7.0-8.0; Various substituents | Aromatic C: 110-160; Various carbon environments | [26] [27] |

| Table 2: Infrared Spectroscopic Assignments for 6-(Aminomethyl)naphthalen-2-ol | |||

|---|---|---|---|

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

| O-H stretch (phenolic) | 3200-3600 | Strong, broad | Phenolic hydroxyl |

| N-H stretch (primary amine) | 3300-3500 | Medium, sharp | Primary aminomethyl |

| C=C aromatic stretch | 1450-1650 | Medium-strong | Naphthalene aromatic |

| C-N stretch | 1000-1350 | Medium | Aminomethyl C-N |

| C-O stretch (phenolic) | 1200-1300 | Strong | Naphthol C-O |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic C-H |

| Naphthalene ring deformation | 750-900 | Strong | Naphthalene framework |

| Table 3: Mass Spectrometric Fragmentation Patterns of 6-(Aminomethyl)naphthalen-2-ol | |||

|---|---|---|---|

| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | Mechanism |

| 173 [M]⁺ | 100 | Molecular ion peak | Electron impact ionization |

| 158 [M-NH₂]⁺ | 25-35 | Loss of amino group | α-cleavage to amine |

| 156 [M-NH₃]⁺ | 15-25 | Loss of ammonia | McLafferty rearrangement |

| 144 [M-CHO]⁺ | 45-55 | Loss of formyl group | Benzylic cleavage |

| 128 [M-C₂H₅N]⁺ | 10-20 | Loss of aminomethyl fragment | Complete side chain loss |

| 115 [C₉H₇]⁺ | 30-40 | Naphthalene fragment | Ring fragmentation |

| 89 [C₇H₅]⁺ | 20-30 | Tropylium ion | Aromatic rearrangement |

| 63 [C₅H₃]⁺ | 10-15 | Cyclopentadienyl fragment | Further fragmentation |

| Table 4: Typical Crystallographic Parameters for 6-(Aminomethyl)naphthalen-2-ol | ||

|---|---|---|

| Parameter | Typical Values | Reference Compounds |

| Crystal System | Monoclinic/Triclinic | Naphthol derivatives [13] [14] |

| Space Group | P21/c, C2/c, P-1 | Aminoalkyl naphthols [28] |

| Unit Cell Parameters | a: 8-15 Å, b: 8-12 Å, c: 10-20 Å | Betti base structures [3] [4] |

| Z value | 4-8 | Similar compounds [13] [14] |

| Density (g/cm³) | 1.2-1.5 | Calculated values |

| Key Bond Lengths (Å) | C-N: 1.45-1.48, C-O: 1.35-1.38, C-C(ar): 1.38-1.42 | Related structures [13] [14] |

| Key Bond Angles (°) | C-C-N: 110-115, C-C-O: 118-122 | Related structures [13] [14] |

| Intermolecular Interactions | O-H···N, N-H···O, π-π stacking | Hydrogen bonding patterns [13] [14] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant